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Compound of Interest

Compound Name: Z-L-Dap(Boc)-Obn

Cat. No.: B587122

In the landscape of modern drug development and materials science, the synthesis of peptides
and peptidomimetics with tailored properties is of paramount importance. Beyond the canonical
20 proteinogenic amino acids, non-natural or modified amino acids serve as critical building
blocks for introducing novel structural and functional features. Z-L-Dap(Boc)-Obn, a fully
protected derivative of L-2,3-diaminopropionic acid (Dap), stands out as a pre-eminent
example of such a building block. Its unique architecture, featuring three distinct and
orthogonally manageable protecting groups, provides chemists with precise control over
synthetic pathways, enabling the construction of complex peptides, branched structures, and
molecules designed for specific biological targets.

This guide, intended for researchers and scientists in chemistry and drug development,
provides a comprehensive overview of the chemical properties, structure, and synthetic utility of
Z-L-Dap(Boc)-Obn. As a Senior Application Scientist, the focus here is not merely on
procedural steps but on the underlying chemical logic that makes this reagent a powerful tool in
the synthetic chemist's arsenal. We will explore its molecular structure, predictable analytical
behavior, and practical application, grounded in established chemical principles.

Part 1: Physicochemical and Structural
Characterization

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective
application. This section dissects the core chemical and physical attributes of Z-L-Dap(Boc)-
Obn.
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Core Physicochemical Properties

The essential identifiers and predicted properties of Z-L-Dap(Boc)-Obn are summarized below.

These data are critical for experimental design, reaction stoichiometry calculations, and safety

assessments.

Property Value Source
benzyl (2S)-3-[(2-
methylpropan-2-

IUPAC Name yl)oxycarbonylamino]-2- [1][2]
(phenylmethoxycarbonylamino
)propanoate
3-(Boc-amino)-N-Cbz-L-

Synonyms alanine phenylmethyl ester; Z- [3114]
L-DAP(BOC)-OBN

CAS Number 239785-37-6 [5]

Molecular Formula C23H28N206 [1]

Molecular Weight 428.48 g/mol [31[5]

Predicted Boiling Point

598.6 £ 50.0 °C

[4]

Predicted Density

1.190 + 0.06 g/cm?3

[4]

Predicted pKa

10.61 £ 0.46

[4]

The Molecular Architecture: A Study in Protection

Strategy

The synthetic versatility of Z-L-Dap(Boc)-Obn stems directly from its meticulously designed

structure. It is a derivative of the L-isomer of 2,3-diaminopropionic acid, where all three reactive

functional groups are masked with common, yet chemically distinct, protecting groups.

e 0o-Amino Group Protection (Z-group): The a-amino group is protected by a Carboxybenzyl

group (Cbz, abbreviated as Z). This group is stable under a wide range of conditions but is
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classically removed by catalytic hydrogenolysis (e.g., H2/Pd-C), a process that does not
affect the Boc group.[6]

e B-Amino Group Protection (Boc-group): The 3-amino group, a key point for side-chain
functionalization, is protected by a tert-butyloxycarbonyl group (Boc). The Boc group is
famously labile under acidic conditions (e.qg., trifluoroacetic acid, TFA), while remaining stable
during the removal of Z or Obn groups by hydrogenation.[7][8]

o Carboxyl Group Protection (Obn-group): The carboxylic acid is protected as a Benzyl ester
(Obn). Similar to the Z-group, the benzyl ester is efficiently cleaved by catalytic
hydrogenolysis.[9]

This trifecta of protecting groups allows for selective deprotection and subsequent modification
at each of the three functional sites, a concept known as orthogonal protection strategy. This is
the core principle that elevates Z-L-Dap(Boc)-Obn from a simple amino acid derivative to a
strategic building block.

Anticipated Spectroscopic Signature

While a dedicated peer-reviewed spectrum for this specific compound is not readily available,
its structure allows for a confident prediction of its key analytical signatures in Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS).[10]

e 1H NMR Spectroscopy: A *H NMR spectrum in a suitable solvent (e.g., CDCIz) would be
expected to show distinct signals corresponding to each part of the molecule. Key diagnostic
peaks would include a sharp singlet at approximately 1.4 ppm integrating to nine protons for
the magnetically equivalent methyl groups of the Boc protector. Aromatic protons from the Z
and Obn groups would appear in the 7.2-7.4 ppm region. Methylene protons (CHz) of the two
benzyl groups would also be visible, typically around 5.1 ppm.[10]

o Mass Spectrometry: When analyzed by a soft ionization technique like Electrospray
lonization (ESI-MS) in positive ion mode, the primary observable species would be the
protonated molecular ion, [M+H]*, at an m/z value corresponding to its molecular weight plus
the mass of a proton (approx. 429.5).[10] High-resolution mass spectrometry (HRMS) would
confirm the elemental composition, C23H28N20e.[10]
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Part 2: Application in Synthetic Chemistry

The true value of Z-L-Dap(Boc)-Obn is realized in its application, particularly within the robust
and widely adopted framework of Solid-Phase Peptide Synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise
assembly of peptide chains on a solid support.[11] Z-L-Dap(Boc)-Obn is ideally suited for
incorporation into a growing peptide chain. Once coupled, the Dap residue introduces a
protected B-amino group as a side chain. This side chain can be deprotected on-resin at a later
stage to allow for:

o Peptide Branching: Synthesis of a new peptide chain originating from the Dap side chain.

e Cyclization: Formation of a cyclic peptide by linking the Dap side chain to another part of the
molecule.

o Conjugation: Attachment of other molecules, such as fluorophores, lipids, or small molecule
drugs, to create sophisticated bioconjugates.[6]

Experimental Protocol: Incorporation of Z-L-Dap(Boc)-
Obn via SPPS

This protocol describes a representative cycle for coupling Z-L-Dap(Boc)-Obn to a resin-bound
peptide with a free N-terminal amine using standard Fmoc/tBu chemistry. The causality behind
the choice of reagents is critical for success.

Materials and Reagents:

Peptide synthesis resin with N-terminal deprotected peptide (e.g., Rink Amide resin)

Z-L-Dap(Boc)-Obn

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

Base: DIEA (N,N-Diisopropylethylamine)
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» Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

e Washing Solvents: DCM (Dichloromethane)

Step-by-Step Methodology:

o Resin Preparation: The solid support carrying the peptide chain with a free amine terminus is
swelled in DMF for 30 minutes in a reaction vessel.

» Activation of Z-L-Dap(Boc)-Obn: In a separate vial, dissolve Z-L-Dap(Boc)-Obn (3
equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIEA (6
equivalents) to the solution. This mixture is allowed to pre-activate for 2-5 minutes.

o Scientific Rationale: HATU is a highly efficient coupling reagent that reacts with the
carboxylic acid of the protected amino acid to form a reactive O-acylisourea ester. This
intermediate is highly susceptible to nucleophilic attack by the peptide's N-terminal amine.
DIEA acts as a non-nucleophilic base to neutralize the forming salts and maintain an
optimal pH for the reaction.

o Coupling Reaction: The activated amino acid solution is added to the resin. The reaction
vessel is agitated at room temperature for 2-4 hours.

e Monitoring and Capping (Optional): A small sample of resin can be taken for a Kaiser test to
check for the presence of free primary amines. If the coupling is incomplete, the reaction can
be extended or a capping step (e.g., with acetic anhydride) can be performed to block
unreacted sites.

e Washing: The resin is thoroughly washed to remove excess reagents and byproducts. A
typical washing sequence is: DMF (3 times), DCM (3 times), and DMF (3 times).

o Scientific Rationale: Rigorous washing is crucial in SPPS to ensure the purity of the final
product by removing all soluble materials before proceeding to the next synthetic step.

Workflow Visualization: SPPS Coupling Cycle
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Caption: A single coupling cycle in SPPS for the incorporation of Z-L-Dap(Boc)-Obn.

Strategic Deprotection Pathways

The true power of the Z/Boc/Obn protection scheme lies in the ability to selectively remove one
or more groups while leaving others intact.

» Acidic Cleavage (TFA): Removes the Boc group, exposing the 3-amino group for further
functionalization while the peptide remains anchored to the resin and the Z/Obn groups are
unaffected.

o Catalytic Hydrogenolysis (Hz/Pd-C): Simultaneously removes both the Z (a-amino) and Obn
(C-terminal) groups. This is typically performed after the peptide has been cleaved from the
resin.

This orthogonality allows for complex molecular architectures to be built with precision.

Visualization of Deprotection Orthogonality

(Z(a)—L-Dap(B, Boc)-Obn(C))

TFA/ DCM Hz/ Pd-C
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Caption: Orthogonal deprotection pathways for Z-L-Dap(Boc)-Obn.

Part 3: Significance in Drug Discovery and Chemical
Biology

Derivatives of diaminopropionic acid are not merely synthetic curiosities; they are integral to the
development of novel therapeutics.

e Antibacterial Agents: The diaminopimelic acid (DAP) pathway is essential for lysine
biosynthesis in many bacteria but is absent in humans, making it an attractive target for
novel antibiotics.[12] Dap derivatives can be designed as inhibitors for key enzymes in this
pathway, such as DapF.[12][13]

o Peptidomimetics and Cell Adhesion: Z-L-Dap(Boc)-Obn is specifically cited as a precursor
for synthesizing N-hydroxybenzamidine derivatives of 3-amino-L-alanine.[4][5][14] These
resulting molecules show a strong affinity for receptors involved in cell adhesion, highlighting
a potential application in modulating cell-cell interactions in diseases like cancer or
inflammation.[14]

o Drug Delivery: The unique functionalities of Dap can be exploited to create novel drug
delivery systems. For instance, Dap-derived fatty acid amides have been shown to form
organogels capable of encapsulating and facilitating the pH-responsive release of drug
molecules.[15]

Conclusion

Z-L-Dap(Boc)-Obn is a testament to the power of strategic chemical design. It is far more than
a simple protected amino acid; it is a versatile platform for molecular innovation. The
orthogonal arrangement of its Z, Boc, and Obn protecting groups provides chemists with an
exceptional degree of control, enabling the synthesis of complex, highly functionalized peptides
and peptidomimetics. From its foundational role in SPPS to its application in creating targeted
therapeutics and novel biomaterials, Z-L-Dap(Boc)-Obn embodies the principles of precision
and versatility that drive modern chemical synthesis. Its continued application in research and
development will undoubtedly contribute to the next generation of advanced pharmaceuticals
and molecular technologies.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b587122#chemical-properties-and-structure-of-z-I-
dap-boc-obn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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